molecular formula C17H14N2O2 B2574104 (3Z)-3-[(4-acetylphenyl)imino]-1-methyl-2,3-dihydro-1H-indol-2-one CAS No. 1025248-12-7

(3Z)-3-[(4-acetylphenyl)imino]-1-methyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2574104
CAS No.: 1025248-12-7
M. Wt: 278.311
InChI Key: SAOYVJZJQFAFHQ-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-[(4-acetylphenyl)imino]-1-methyl-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core structure with a substituted phenyl group and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4-acetylphenyl)imino]-1-methyl-2,3-dihydro-1H-indol-2-one typically involves the condensation of 4-acetylphenylhydrazine with 1-methyl-2,3-dihydro-1H-indol-2-one. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imino group. The reaction conditions may vary, but common solvents used include ethanol or methanol, and the reaction temperature is usually maintained between 50-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(4-acetylphenyl)imino]-1-methyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(3Z)-3-[(4-acetylphenyl)imino]-1-methyl-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-acetylphenyl)imino]-1-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

(3Z)-3-[(4-acetylphenyl)imino]-1-methyl-2,3-dihydro-1H-indol-2-one is unique due to its specific indole core structure and the presence of both an imino group and a substituted phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-acetylphenyl)imino-1-methylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-11(20)12-7-9-13(10-8-12)18-16-14-5-3-4-6-15(14)19(2)17(16)21/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOYVJZJQFAFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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